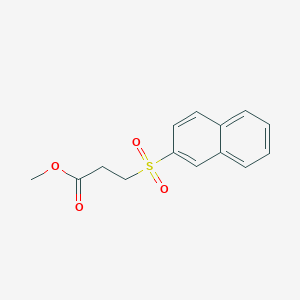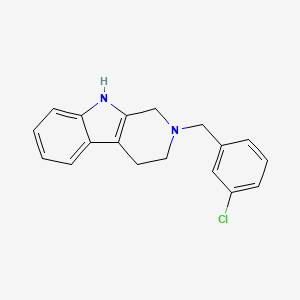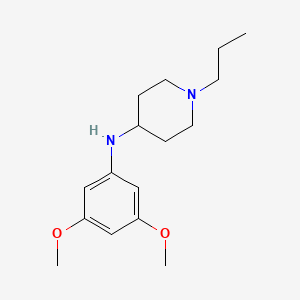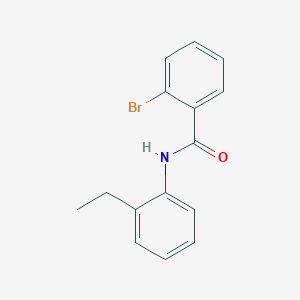
1-methyl-4-(2-methylbenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepanes are a class of compounds with diverse applications in chemistry and medicine due to their unique structural features. Specifically, "1-methyl-4-(2-methylbenzyl)-1,4-diazepane" belongs to this class, where modifications at the 1, 2, and 4 positions can significantly influence its biological activity and chemical behavior.
Synthesis Analysis
The synthesis of 1,4-diazepanes can be achieved through several methods, including chiral-pool synthesis and multicomponent reactions. Chiral-pool synthesis involves starting from enantiomerically pure amino acids, following a late-stage diversification strategy. The key step in forming the seven-membered ring is intramolecular coupling, with various substituents affecting the σ1 affinity and selectivity over related receptors (Fanter et al., 2017). Additionally, multicomponent dicyclization and ring-opening sequences have been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, highlighting the versatility of synthesis methods for diazepane derivatives (Geng et al., 2019).
Molecular Structure Analysis
The structural characterization of 1,4-diazepanes has been explored through methods such as NMR, IR, and X-ray crystallography. These studies reveal that the seven-membered ring in diazepanes often adopts a twisted chair conformation, indicating conformational flexibility (Ramírez-Montes et al., 2012).
Chemical Reactions and Properties
1,4-Diazepanes can undergo various chemical reactions, including multicomponent reactions followed by intramolecular nucleophilic substitution, to synthesize diazepane systems with high yield. These reactions demonstrate the reactivity and functionalization potential of the diazepane scaffold (Banfi et al., 2007).
properties
IUPAC Name |
1-methyl-4-[(2-methylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13-6-3-4-7-14(13)12-16-9-5-8-15(2)10-11-16/h3-4,6-7H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVNDBHPNULTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626273.png)
![(3R*,4S*)-4-cyclopropyl-1-{[4-(1,1-dimethylpropyl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5626277.png)



![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626340.png)

![N-methyl-N-{[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine dihydrochloride](/img/structure/B5626349.png)
![N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5626362.png)
![N-(2-fluorophenyl)-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5626365.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)